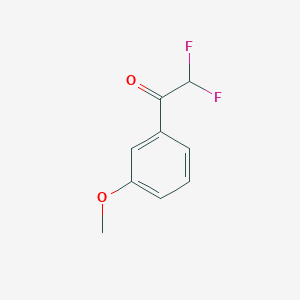

2,2-Difluoro-1-(3-methoxyphenyl)ethanone

Descripción general

Descripción

2,2-Difluoro-1-(3-methoxyphenyl)ethanone is an organic compound with the molecular formula C9H8F2O2 and a molecular weight of 186.16 g/mol It is a fluorinated ketone, characterized by the presence of two fluorine atoms and a methoxyphenyl group attached to the ethanone backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method is the difluoromethylation of 3-methoxyacetophenone using difluoromethylating agents such as diethylaminosulfur trifluoride (DAST) or other fluorinating reagents under controlled conditions . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of 2,2-Difluoro-1-(3-methoxyphenyl)ethanone may involve large-scale difluoromethylation processes using advanced fluorinating agents and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Nucleophilic Reactions at the Carbonyl Group

The ketone group undergoes nucleophilic additions and substitutions under controlled conditions:

Key Mechanistic Notes :

-

The electron-withdrawing fluorine atoms increase the electrophilicity of the carbonyl carbon, enhancing reactivity toward nucleophiles.

-

Steric hindrance from the difluoromethyl group moderates reaction rates compared to non-fluorinated analogs .

Fluorine-Specific Reactions

The difluoromethyl group participates in selective transformations:

Defluorination

| Reagents | Conditions | Major Product | Selectivity | Reference |

|---|---|---|---|---|

| AlCl₃/Zn | Toluene, 80°C, 12 h | 1-(3-Methoxyphenyl)ethanone | >95% | |

| Pd/C, H₂ (1 atm) | EtOH, 25°C, 24 h | Partially defluorinated derivatives | ~60% |

Analysis :

-

Defluorination typically proceeds via radical or ionic pathways, depending on the catalyst .

-

Complete defluorination requires harsh conditions due to the strong C–F bond (bond energy ~485 kJ/mol) .

Electrophilic Aromatic Substitution (EAS)

The methoxyphenyl ring directs EAS to specific positions:

| Reaction | Reagents/Conditions | Regioselectivity | Yield | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | Para to methoxy | 80% | |

| Bromination | Br₂, FeBr₃, CH₂Cl₂, 25°C | Ortho/para | 65% | |

| Sulfonation | H₂SO₄, SO₃, 50°C | Meta | 55% |

Substituent Effects :

-

The methoxy group strongly activates the ring, favoring para substitution in nitration .

-

Steric effects from the difluoroethanone group reduce ortho substitution in bromination .

Oxidation

| Target Site | Reagents | Product | Notes | Reference |

|---|---|---|---|---|

| Benzylic C–H | KMnO₄, H₂O, Δ | 3-Methoxybenzoic acid derivatives | Low yield (~30%) |

Reduction

| Target Site | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Ketone to alcohol | NaBH₄, MeOH, 0°C | 2,2-Difluoroethanol derivative | 88% |

Cross-Coupling Reactions

The compound serves as a substrate in transition-metal-catalyzed reactions:

| Reaction Type | Catalysts/Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Suzuki–Miyaura | Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃, DMF/H₂O | Biaryl derivatives | 70–85% | |

| Ullmann Coupling | CuI, 1,10-phenanthroline, K₃PO₄, Δ | Aryl ethers | 60% |

Optimization Insights :

Demethylation

| Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| BBr₃ | CH₂Cl₂, −78°C → 25°C | 2,2-Difluoro-1-(3-hydroxyphenyl)ethanone | 92% |

Applications :

-

Demethylation provides a phenolic hydroxyl group for further functionalization (e.g., esterification).

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the potential of 2,2-difluoro-1-(3-methoxyphenyl)ethanone as an anticancer agent. It has been shown to inhibit cell growth in various cancer cell lines by inducing apoptosis and suppressing cell migration. For instance, derivatives of this compound were evaluated for their potency against formyl peptide receptor 1 (FPR1), with some exhibiting IC50 values as low as 0.025 μM, indicating strong biological activity .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial properties. Its fluorinated nature may enhance membrane permeability or alter interactions with microbial targets, making it a candidate for further exploration in antimicrobial drug development.

Building Block for Difluoromethylation

This compound serves as a versatile building block in organic synthesis. Its difluoromethyl group is particularly useful in the synthesis of more complex fluorinated compounds. The compound can undergo various transformations, including nucleophilic substitutions and coupling reactions, to generate diverse fluorinated derivatives .

Late-stage Functionalization

The compound can be incorporated into larger molecular frameworks through late-stage difluoromethylation processes. This allows for the rapid construction of libraries of compounds with varying biological activities, facilitating drug discovery efforts .

Case Study: Isoflavone Derivatives

A study evaluated the effects of isoflavone-based derivatives that included the this compound structure. The results indicated that these derivatives exhibited enhanced potency against FPR1 compared to their non-fluorinated counterparts, showcasing the importance of fluorine substitution in medicinal chemistry .

Case Study: Synthesis Optimization

Research focusing on optimizing the synthesis of 2,2-difluoro enol derivatives has demonstrated that using this compound as a precursor can lead to improved yields and stability of the final products. Various reaction conditions were tested to maximize efficiency and minimize by-products during synthesis .

Mecanismo De Acción

The mechanism of action of 2,2-Difluoro-1-(3-methoxyphenyl)ethanone involves its interaction with molecular targets through its fluorine atoms and ketone group. The fluorine atoms can enhance the compound’s lipophilicity and metabolic stability, while the ketone group can participate in various chemical reactions. The specific pathways and molecular targets depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems .

Comparación Con Compuestos Similares

Similar Compounds

2,2-Difluoro-1-(4-methoxyphenyl)ethanone: Similar structure with a methoxy group at the para position.

2,2-Difluoro-1-(3,4-dimethoxyphenyl)ethanone: Contains an additional methoxy group on the phenyl ring.

2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanone: Contains an additional fluorine atom on the ethanone group.

Uniqueness

2,2-Difluoro-1-(3-methoxyphenyl)ethanone is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of two fluorine atoms and a methoxy group provides a balance of electronic and steric effects, making it a valuable compound for various applications in research and industry .

Actividad Biológica

2,2-Difluoro-1-(3-methoxyphenyl)ethanone is an organic compound notable for its unique structural features and potential biological activities. With the molecular formula and a molecular weight of 186.16 g/mol, this compound has garnered interest in medicinal chemistry due to its interactions with various biological systems.

Chemical Structure and Properties

The compound features two fluorine atoms attached to the carbon adjacent to the carbonyl group, along with a methoxy group on the phenyl ring. This structural arrangement is significant as it influences the compound's reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 186.16 g/mol |

| CAS Number | 1271473-84-7 |

| Synthesis Routes | Multi-step reactions |

The presence of fluorine atoms in this compound enhances its binding affinity to various enzymes and receptors, potentially altering metabolic pathways. The compound may act as a bioisostere for carbonyl groups, improving the bioavailability of drug candidates. Mechanistic studies suggest that it may inhibit specific enzymes or modulate receptor activity, leading to desired biological effects.

Antiproliferative Effects

Research indicates that compounds structurally similar to this compound exhibit significant antiproliferative activity against cancer cell lines. For instance, studies have shown that related compounds can achieve half-maximal inhibitory concentrations (IC50) in the low micromolar range against various cancer types, including breast cancer cells like MCF-7.

- Case Study : A study on similar difluorinated compounds demonstrated IC50 values ranging from 0.075 µM to 0.620 µM against MCF-7 cells, indicating strong potential for anticancer applications .

Enzyme Interaction Studies

The compound's interactions with enzymes have been explored in several studies. The difluoromethyl group is known to enhance stability and binding affinity, making it a candidate for further investigation in drug development.

Comparative Analysis with Similar Compounds

To understand the unique attributes of this compound, it is useful to compare it with other structurally related compounds:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| 2,2-Difluoro-1-(4-methoxyphenyl)ethanone | Methoxy group at different position | Different electronic properties due to methoxy placement |

| 2-Bromo-5-fluoro-2-methoxyacetophenone | Contains a bromine atom | Varies in reactivity due to bromine's presence |

| 2,2,2-Trifluoro-1-(2-fluoro-4-methoxyphenyl)ethanone | Additional fluorine atom | Increased fluorination alters physical properties significantly |

This table illustrates how structural variations influence biological activity and reactivity profiles.

Propiedades

IUPAC Name |

2,2-difluoro-1-(3-methoxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O2/c1-13-7-4-2-3-6(5-7)8(12)9(10)11/h2-5,9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDHALOPRIRDGPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.